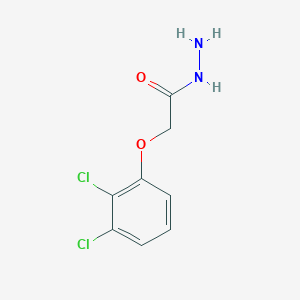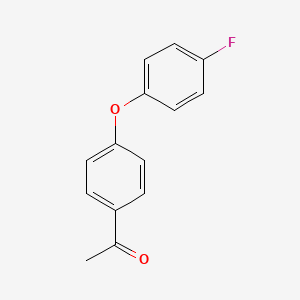
1-(4-(4-氟苯氧基)苯基)乙酮
描述
The compound "1-[4-(4-Fluorophenoxy)phenyl]ethanone" is a fluorine-containing organic molecule that has been the subject of various studies due to its potential applications in fields such as materials science and medicinal chemistry. The presence of fluorine atoms in the compound is of particular interest because they can significantly alter the physical and chemical properties of organic molecules, often leading to enhanced biological activity or material performance .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of sonochemical methods, which have been shown to be more efficient than conventional methods. For instance, the synthesis of a chalcone derivative from 4-fluorobenzaldehyde and 1-(4-methoxyphenyl)ethanone was achieved in just 10 minutes using sonochemistry, compared to 4 hours with conventional methods. This approach not only saves time but also energy, making it an environmentally friendly alternative .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is typically characterized using techniques such as FT-IR, NMR, and XRD. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods, revealing details about the geometrical parameters and the charge distribution within the molecule .
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the electronegative nature of fluorine. The presence of fluorine can influence the electron density distribution in a molecule, making certain sites more reactive. For instance, in the case of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the carbonyl group was identified as the most reactive part of the molecule due to the increased electronegativity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These compounds often have good thermal stability and mechanical properties, as seen in a series of fluorine-containing polyimides derived from a novel fluorinated aromatic diamine monomer . Additionally, the introduction of fluorine can lead to a decrease in phase transition temperatures and thermodynamic parameters, as observed in a study of liquid crystalline polyethers .
科学研究应用
医药:潜在治疗剂合成
“1-(4-(4-氟苯氧基)苯基)乙酮”可作为合成各种治疗剂的前体。其结构可用于创建具有潜在抗病毒、抗菌或抗炎特性的化合物。 特别是氟苯氧基,可能与生物靶标相互作用,增强合成药物的药代动力学特征 .
材料科学:先进聚合物开发
在材料科学中,这种化合物可能参与先进聚合物的开发。 其芳香结构使其成为制造高强度、耐用塑料或树脂的候选材料,可用于航空航天、汽车或消费品行业 .
环境科学:污染研究中的分析物
该化合物可用作环境研究中的分析物,以了解类似有机污染物的行为和影响。 在土壤、水或空气样本中对其进行检测和定量有助于评估污染水平,并有助于环境修复工作 .
分析化学:色谱标准品
由于其独特的结构,“1-(4-(4-氟苯氧基)苯基)乙酮”可用作色谱分析的标准品。 它可用于校准仪器或作为复杂混合物分析中的参考化合物,以确保结果准确可靠 .
药理学:药物代谢和药代动力学
在药理学中,研究人员可以研究“1-(4-(4-氟苯氧基)苯基)乙酮”的代谢和药代动力学,以了解类似化合物如何在体内吸收、分布、代谢和排泄。 这些知识对于药物开发和安全性评估至关重要 .
有机合成:复杂分子的构建模块
这种化合物的结构使其在有机合成中成为通用的构建模块。 它可用于构建具有潜在药物化学应用的复杂分子,例如合成具有改进疗效的新型候选药物 .
生物化学:酶促研究中的探针
在生物化学中,“1-(4-(4-氟苯氧基)苯基)乙酮”可用作探针来研究酶-底物相互作用。 将其掺入底物中可以帮助阐明酶作用机制,特别是那些参与代谢途径的机制 .
农业:农用化学品的合成
最后,该化合物可用于农用化学品的合成。 其结构特性可能有利于创造更有效、更环保的新型杀虫剂或除草剂,从而促进可持续农业实践 .
安全和危害
属性
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLGELQKWAOYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374634 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35114-93-3 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

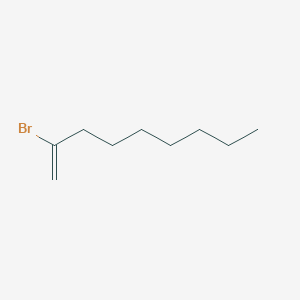
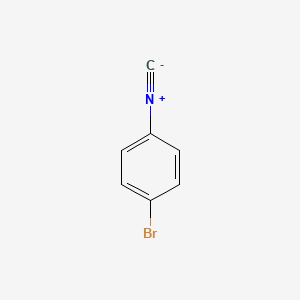
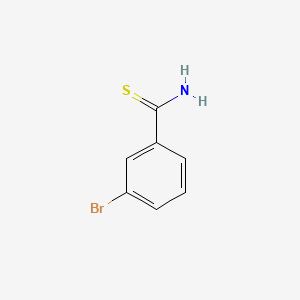
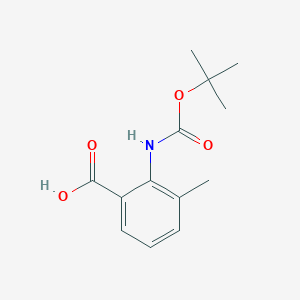




![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
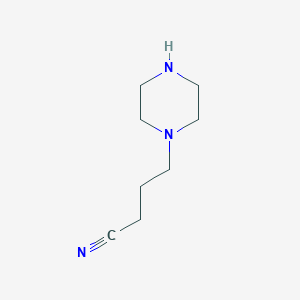
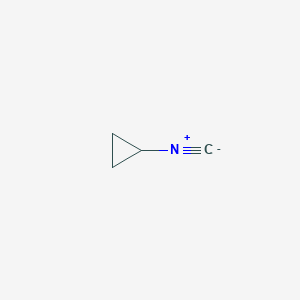

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)
